![molecular formula C17H24N2O3S B2970510 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-36-4](/img/structure/B2970510.png)
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, commonly known as HPQS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPQS is a heterocyclic compound that belongs to the pyridine family and is synthesized through a multi-step process.
Scientific Research Applications
Biological Activities of Sulfonamides
Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds are characterized by the general formula R-SO2NHR', where the functional group is bound to various organic scaffolds, leading to a wide range of hybrid molecules with enhanced biological activities. Recent advances have focused on designing and developing two-component sulfonamide hybrids that incorporate pharmaceutical active scaffolds like coumarin, indole, quinoline, isoquinoline, and others, demonstrating significant biological activities across different studies (Ghomashi et al., 2022).
Antimicrobial and Antitumor Activities
Specific sulfonamide derivatives, including those with quinoline and naphthyridine structures, have been synthesized and evaluated for their antimicrobial activity. Although some of these derivatives did not exhibit significant activity, the exploration of these compounds contributes to the broader understanding of sulfonamide applications in targeting microbial infections (Yanagisawa et al., 1973).
Additionally, sulfonamide compounds have shown promising anticancer properties through various mechanisms, notably the inhibition of carbonic anhydrase isozymes. A study reported the synthesis and in vitro cytotoxic evaluation of new heterocyclic sulfonamide derivatives, highlighting their substantial antitumor activity against Ehrlich ascites carcinoma cells, with certain compounds exhibiting better activities than reference drugs (Ghorab et al., 2011).
properties
IUPAC Name |
2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-3-4-9-18-23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12,18H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUTYFZNDBJFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323396 |
Source
|
Record name | 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
CAS RN |
898423-36-4 |
Source
|
Record name | 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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